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Compound of Interest

Compound Name: Jangomolide

Cat. No.: B15592790

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Jangomolide, a complex steroid lactone. Due to the limited availability of specific experimental
data in publicly accessible databases, this document outlines the expected spectroscopic
characteristics based on the known chemical structure of Jangomolide. It also includes
generalized experimental protocols for acquiring such data, serving as a foundational resource
for researchers engaged in the isolation, characterization, and development of this and similar
natural products.

Chemical Structure and Properties of Jangomolide

Jangomolide is a natural product with the chemical formula C26H280s and a molecular weight
of 468.5 g/mol .[1] Its complex polycyclic structure, featuring multiple stereocenters, lactone
rings, a furan moiety, and various oxygen-containing functional groups, presents a significant
challenge for complete structural elucidation and stereochemical assignment.[1][2]

Systematic Name: (2S,7R,13R,14R,16S,19R,20S)-19-(furan-3-y1)-9,9,13,20-tetramethyl-
6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10,014,16,014 20]docos-3-ene-5,12,17-trione[ 2]

Expected Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Infrared (IR) spectroscopic data for Jangomolide based on its known
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functional groups.

Table 1: Predicted *H NMR Spectral Data for
Jangomolide

Chemical Shift (6, ppm)

Functional Group Multiplicity
Range

Furan Protons 7.0-8.0 s, d

Olefinic Protons 55-6.5 d,m

Methine Protons (CH-O) 35-55 m

Aliphatic Protons (CH, CHz2) 1.0-3.0 m

Methyl Protons (CHs) 0.8-2.0 S

Table 2: Predicted **C NMR Spectral Data for
Jangomolide

Functional Group Chemical Shift (6, ppm) Range
Carbonyl Carbons (C=0) 160 - 210

Furan Carbons 110 - 150

Olefinic Carbons (C=C) 100 - 150

Carbons attached to Oxygen (C-O) 50 - 90

Aliphatic Carbons (CH, CHz, CHs) 10-60

Table 3: Expected Mass Spectrometry (MS) Data for
Jangomolide

lonization Mode Expected lon Peak (m/z)
Electrospray (ESI+) [M+H]* = 469.1859, [M+Na]* = 491.1678
Electrospray (ESI-) [M-H]~ =467.1711
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Table 4: Anticipated Infrared (IR) Absorption
E ies for ] lid

Functional Group Wavenumber (cm~*) Range Intensity
C=0 (Lactone, Ketone) 1700 - 1780 Strong

C=C (Olefinic, Furan) 1500 - 1680 Medium

C-O (Ether, Ester) 1000 - 1300 Strong

C-H (sp?, sp3) 2850 - 3100 Medium-Strong

Generalized Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a natural
product like Jangomolide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-ds, MeOD). The choice of solvent is critical to
ensure the sample dissolves completely and to avoid overlapping solvent signals with key
analyte peaks.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
resolution and sensitivity.

» 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds.

e 13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural
abundance and smaller gyromagnetic ratio of 13C, a larger number of scans (from hundreds
to thousands) and a longer relaxation delay may be necessary.

e 2D NMR Experiments: To aid in structure elucidation, perform two-dimensional NMR
experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings,
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and
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carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-
carbon couplings.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 pg/mL) in a
suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should
be compatible with the chosen ionization technique.

Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight
(TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray
lonization - ESI).

Data Acquisition: Acquire mass spectra in both positive and negative ion modes to obtain
comprehensive information on the molecular ion and potential fragments. For structural
information, tandem mass spectrometry (MS/MS) experiments can be performed to induce
fragmentation of the parent ion.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly used. A small amount of the solid sample is placed directly on the ATR crystal.
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin disk. For a solution, a thin film can be cast onto
a salt plate (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum typically over the range of 4000 to 400 cm~1. A
background spectrum of the empty sample holder (or pure solvent) should be acquired and
subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis of a Natural
Product

The following diagram illustrates a typical workflow for the isolation and structural elucidation of

a natural product like Jangomolide using spectroscopic techniques.
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Caption: Workflow for Natural Product Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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